Gibberellin A95
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellin A95 is a member of the gibberellin family, which are diterpenoid carboxylic acids known for their role as plant hormones. Gibberellins were first identified in the fungus Gibberella fujikuroi, which caused abnormal growth in rice plants. This compound, like other gibberellins, plays a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gibberellin A95 can be synthesized through a series of chemical reactions starting from geranylgeranyl diphosphate. The synthesis involves multiple steps, including cyclization, oxidation, and functional group modifications. The key steps include:
- Cyclization of geranylgeranyl diphosphate to form ent-kaurene.
- Oxidation of ent-kaurene to ent-kaurenoic acid.
- Further oxidation and rearrangement to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using fungi such as Fusarium fujikuroi. The fermentation process is optimized to maximize the yield of this compound. Key factors include:
- Selection of high-yielding fungal strains.
- Optimization of fermentation conditions such as temperature, pH, and nutrient availability.
- Downstream processing to purify this compound from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: Gibberellin A95 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or modifying its biological effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various gibberellin derivatives with altered biological activities.
Scientific Research Applications
Gibberellin A95 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and metabolism of gibberellins.
Biology: Investigated for its role in regulating plant growth and development, including stem elongation, seed germination, and flowering.
Medicine: Explored for its potential therapeutic applications, particularly in modulating plant-derived compounds for medicinal purposes.
Industry: Utilized in agriculture to enhance crop yields and improve the quality of fruits and vegetables.
Mechanism of Action
Gibberellin A95 exerts its effects by binding to specific receptors in plant cells, known as GID1 receptors. This binding triggers a signaling cascade that leads to the degradation of DELLA proteins, which are repressors of gibberellin signaling. The degradation of DELLA proteins allows for the activation of various transcription factors that regulate gene expression, leading to the promotion of plant growth and development .
Comparison with Similar Compounds
Gibberellin A95 is one of many gibberellins, each with unique structural features and biological activities. Similar compounds include:
Gibberellin A1: Known for its role in promoting stem elongation and seed germination.
Gibberellin A3 (Gibberellic Acid): Widely used in agriculture to enhance crop yields.
Gibberellin A4 and A7: Often used in combination to regulate plant growth.
Uniqueness: this compound is unique in its specific structural features, which confer distinct biological activities compared to other gibberellins. Its unique properties make it a valuable compound for research and agricultural applications .
Properties
CAS No. |
78259-50-4 |
---|---|
Molecular Formula |
C19H22O5 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,6,11-13,23H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,16-,17+,18+,19-/m1/s1 |
InChI Key |
UXLXLQYIDWLPKX-KQBHUUJHSA-N |
SMILES |
CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |
Isomeric SMILES |
C[C@@]12CC=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O |
Canonical SMILES |
CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O |
Key on ui other cas no. |
78259-50-4 |
physical_description |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene, gibb-3-ene-1,10-dicarboxylic Acid Deriv.; GA95; NSC 224287 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.